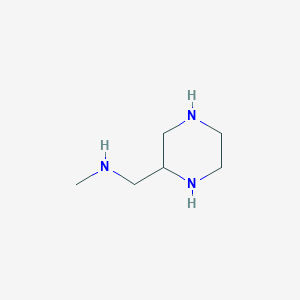
N-Methyl-1-piperazin-2-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1-piperazin-2-ylmethanamine, also known as this compound, is a useful research compound. Its molecular formula is C6H15N3 and its molecular weight is 129.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry
N-Methyl-1-piperazin-2-ylmethanamine is extensively used as a building block in organic synthesis. Its piperazine structure allows it to participate in various reactions, making it valuable for creating more complex molecules.
Key Reactions:
- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with different functional groups.
- Amidation Reactions: It can be used in the synthesis of amides, which are important in pharmaceuticals and agrochemicals.
Biological Applications
The compound has shown potential as a ligand for various receptors and has been investigated for its role in modulating biological pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the use of this compound as an inhibitor of certain enzymes involved in neurodegenerative diseases. The results indicated that this compound could effectively inhibit enzyme activity, suggesting its potential therapeutic application in treating such conditions .
Pharmaceutical Development
This compound has been evaluated for its therapeutic effects, particularly in developing drugs targeting central nervous system disorders.
Applications:
- Antidepressants: Research indicates that derivatives of this compound may exhibit antidepressant properties by interacting with serotonin receptors.
- Anti-tubercular Activity: Preliminary studies have suggested that this compound may possess anti-tubercular properties, making it a candidate for further investigation in tuberculosis treatment .
Industrial Applications
The compound is also utilized in the pharmaceutical industry for the development of new drugs and agrochemicals. Its ability to modify biological activity makes it a crucial component in drug formulation processes.
Eigenschaften
CAS-Nummer |
111760-46-4 |
|---|---|
Molekularformel |
C6H15N3 |
Molekulargewicht |
129.2 g/mol |
IUPAC-Name |
N-methyl-1-piperazin-2-ylmethanamine |
InChI |
InChI=1S/C6H15N3/c1-7-4-6-5-8-2-3-9-6/h6-9H,2-5H2,1H3 |
InChI-Schlüssel |
QVLKNRYIITUDPI-UHFFFAOYSA-N |
SMILES |
CNCC1CNCCN1 |
Kanonische SMILES |
CNCC1CNCCN1 |
Synonyme |
2-Piperazinemethanamine,N-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















